

An In-Depth Technical Guide to the Chemical Structure and Properties of Triletide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triletide**

Cat. No.: **B1681576**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triletide is a synthetic tripeptide with the IUPAC name N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER.[1][2] Classified as an anti-ulcer agent, it is suggested to function by enhancing the cytoprotective mechanisms of the gastric mucosa.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and purported mechanism of action of **Triletide**. It includes detailed experimental protocols for its synthesis and for the evaluation of its anti-ulcer activity, presented in a format intended to be a valuable resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Triletide is a tripeptide composed of N-acetyl-L-phenylalanine, L-phenylalanine, and L-histidine, with the C-terminus esterified as a methyl ester.

Chemical Structure

- IUPAC Name: N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER[1][2]
- Molecular Formula: C₂₇H₃₁N₅O₅[1][2]

- Molecular Weight: 505.57 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 62087-96-1[\[2\]](#)
- SMILES: CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)OC[\[1\]](#)
- InChI Key: ZHAGGRWTJXROKV-HJOGWXRNSA-N[\[1\]](#)

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of **Triletide** is not readily available in the public domain. However, based on its chemical structure, certain properties can be predicted. The presence of two phenyl groups contributes to its hydrophobicity, while the histidine imidazole ring and the peptide backbone provide sites for hydrogen bonding and potential protonation. The N-acetylation and C-terminal methyl esterification remove the terminal charges, which may influence its solubility and membrane permeability.

Table 1: Physicochemical and Pharmacokinetic Properties of **Triletide**

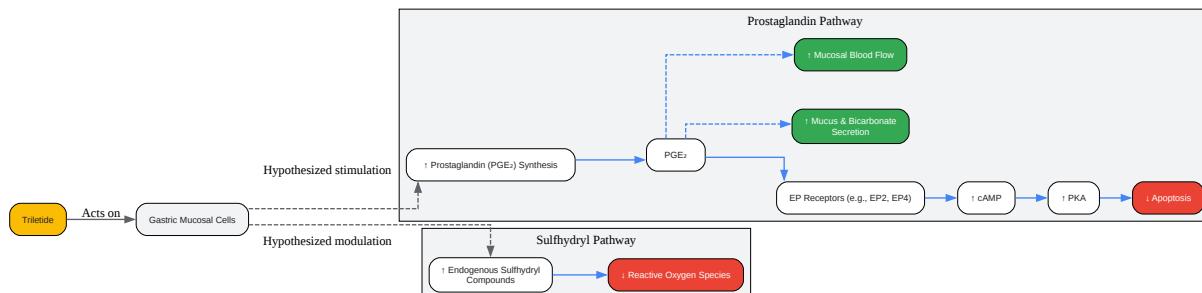
Property	Value	Reference/Comment
Molecular Formula	C ₂₇ H ₃₁ N ₅ O ₅	[1] [2]
Molecular Weight	505.57 g/mol	[1] [2]
Oral Absorption Lag Time	0.3 hours	[4]
Time to Peak Blood Concentration	1.1 to 1.3 hours	[4]
Distribution Half-Life	~1 hour	[4]
Elimination Half-Life	~5 hours	[4]
Metabolism	Metabolized to desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives.	[4]

Mechanism of Action: Gastric Cytoprotection

The anti-ulcer activity of **Triletide** is attributed to its ability to enhance the mucosal defense mechanisms, a concept known as gastric cytoprotection.^[3] This process involves the protection of gastric mucosal cells from damage by necrotizing agents, independent of acid neutralization. The likely mechanism of **Triletide**'s cytoprotective effect involves the modulation of endogenous protective pathways, such as those involving prostaglandins and sulfhydryl compounds.

Putative Signaling Pathway

The cytoprotective effects in the gastric mucosa are mediated by a complex interplay of signaling molecules. Prostaglandins, particularly PGE₂, play a crucial role by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting apoptosis in gastric mucosal cells.^{[1][5]} Endogenous sulfhydryl compounds also contribute to mucosal defense.^[6] While the direct interaction of **Triletide** with these pathways has not been explicitly demonstrated, its classification as a cytoprotective agent strongly suggests its involvement in modulating these signaling cascades.



[Click to download full resolution via product page](#)

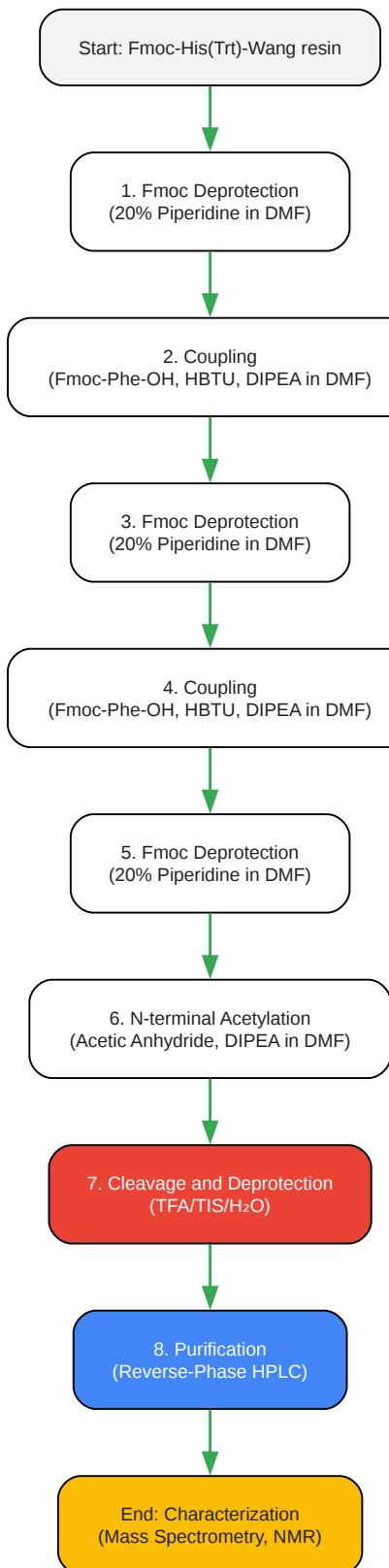
Putative signaling pathway of Trileotide's cytoprotective action.

Experimental Protocols

Synthesis of Triletide

The synthesis of **Triletide** (N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of **Triletide**



[Click to download full resolution via product page](#)

Solid-phase synthesis workflow for **Triletide**.

Materials:

- Fmoc-His(Trt)-Wang resin
- Fmoc-Phe-OH
- N,N'-Diisopropylethylamine (DIPEA)
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Acetic anhydride
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Acetonitrile (ACN)
- Reverse-phase HPLC system
- Mass spectrometer
- NMR spectrometer

Procedure:

- Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the histidine residue. Wash the resin thoroughly with DMF.

- First Coupling (Phenylalanine): In a separate vessel, activate Fmoc-Phe-OH (3 eq.) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.
- Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.
- Second Coupling (Phenylalanine): Repeat step 3 to couple the second phenylalanine residue.
- Third Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal phenylalanine.
- N-terminal Acetylation: Treat the deprotected resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to acetylate the N-terminus. Wash the resin with DMF and then with dichloromethane (DCM).
- Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Evaluation of Anti-Ulcer Activity

The anti-ulcer activity of **Trileotide** can be evaluated using established in vivo models of gastric ulceration.

3.2.1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective activity of a compound.

Materials:

- Male Wistar rats (180-220 g)

- **Triletide**
- Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
- Absolute ethanol
- Dissecting microscope

Procedure:

- Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.
- Dosing: Administer **Triletide** orally at various doses (e.g., 10, 30, 100 mg/kg) to different groups of rats. Administer the vehicle to the control group.
- Ulcer Induction: One hour after the administration of **Triletide** or vehicle, orally administer 1 mL of absolute ethanol to each rat.
- Evaluation: One hour after ethanol administration, euthanize the rats and dissect their stomachs. Open the stomachs along the greater curvature and rinse with saline.
- Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the ulcers based on their number and severity. The ulcer index can be calculated, and the percentage of inhibition by **Triletide** can be determined.

3.2.2. In Vitro H⁺/K⁺-ATPase Inhibition Assay

While **Triletide** is thought to be cytoprotective rather than an acid suppressant, this assay can be used to rule out any direct inhibitory effect on the proton pump.

Materials:

- H⁺/K⁺-ATPase enriched microsomes (from rabbit or porcine gastric mucosa)
- ATP
- Assay buffer (containing MgCl₂, KCl, and a buffer like Tris-HCl)

- **Triletide**
- Positive control (e.g., omeprazole)
- Phosphate detection reagent (e.g., Malachite green)

Procedure:

- Reaction Mixture: Prepare a reaction mixture containing the assay buffer, H⁺/K⁺-ATPase microsomes, and various concentrations of **Triletide** or omeprazole.
- Initiation: Start the reaction by adding ATP.
- Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
- Termination and Measurement: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
- Analysis: Calculate the percentage of inhibition of H⁺/K⁺-ATPase activity by **Triletide** compared to the control.

Conclusion

Triletide is a synthetic tripeptide with demonstrated anti-ulcer properties, likely mediated through the enhancement of gastric mucosal defense mechanisms. Its chemical structure is well-defined, although a detailed experimental characterization of its physicochemical properties is still needed. The proposed mechanism of action centers on cytoprotection, potentially involving the modulation of prostaglandin and sulphydryl pathways. The provided experimental protocols for synthesis and bioactivity evaluation offer a framework for further investigation and development of **Triletide** and related compounds as therapeutic agents for peptic ulcer disease. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in its cytoprotective effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of non-protein sulfhydryl compounds in gastric adaptive cytoprotection against ethanol-induced mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfhydryl compounds may mediate gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Trileotide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681576#chemical-structure-and-properties-of-trileotide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com